2,5,7-Triazaspiro[3.4]octane-6,8-dione
Overview
Description
“2,5,7-Triazaspiro[3.4]octane-6,8-dione” is a chemical compound with the molecular formula C5H7N3O2 . It is a derivative of triazaspiro, a class of compounds characterized by a spirocyclic structure containing three nitrogen atoms .
Synthesis Analysis
The synthesis of “2,5,7-Triazaspiro[3.4]octane-6,8-dione” involves the use of N-ethyl-N,N-diisopropylamine in N,N-dimethyl-formamide at 0 - 20℃ . The reaction mixture is concentrated and subjected to prep HPLC conditions . The desired fractions are concentrated to yield an aqueous suspension of the product .Molecular Structure Analysis
The molecular structure of “2,5,7-Triazaspiro[3.4]octane-6,8-dione” is characterized by a spirocyclic structure containing three nitrogen atoms . The Smiles Code for this compound is O=C (NC1=O)NC21CNC2 .Physical And Chemical Properties Analysis
“2,5,7-Triazaspiro[3.4]octane-6,8-dione” has a molecular weight of 141.13 . Its water solubility is classified as very soluble, with a solubility of 92.0 mg/ml . The compound has a bioavailability score of 0.55 .properties
IUPAC Name |
2,5,7-triazaspiro[3.4]octane-6,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c9-3-5(1-6-2-5)8-4(10)7-3/h6H,1-2H2,(H2,7,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNBZDSWNHROMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)C(=O)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,7-Triazaspiro[3.4]octane-6,8-dione |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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